Gypsophilasaponin G4
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8aS,12aS,14bR)-8a-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6S)-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H110O36/c1-25-36(76)43(83)54(104-61-49(89)52(102-59-46(86)41(81)39(79)31(20-71)97-59)50(26(2)96-61)100-57-44(84)37(77)29(74)22-93-57)62(95-25)106-64(92)70-17-15-65(3,4)19-28(70)27-9-10-34-66(5)13-12-35(67(6,24-73)33(66)11-14-69(34,8)68(27,7)16-18-70)99-63-55(105-60-47(87)42(82)40(80)32(21-72)98-60)51(48(88)53(103-63)56(90)91)101-58-45(85)38(78)30(75)23-94-58/h9,24-26,28-55,57-63,71-72,74-89H,10-23H2,1-8H3,(H,90,91)/t25-,26+,28+,29-,30-,31-,32-,33?,34?,35+,36+,37+,38+,39-,40+,41+,42+,43+,44-,45-,46-,47-,48+,49-,50+,51+,52+,53+,54-,55-,57+,58+,59+,60+,61+,62+,63-,66+,67+,68-,69-,70+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVOOQWQNVLWAT-OROOLLSRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C6(CCC(C(C6CCC5(C4(CC3)C)C)(C)C=O)OC7C(C(C(C(O7)C(=O)O)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)(C)C)OC1C(C(C(C(O1)C)OC1C(C(C(CO1)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)[C@@]23CC[C@@]4(C(=CCC5[C@]4(CCC6[C@@]5(CC[C@@H]([C@@]6(C)C=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)C)C)[C@@H]2CC(CC3)(C)C)C)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H110O36 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1527.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Botanical Sourcing of Gypsophilasaponin G4
Distribution across Key Gypsophila Species Relevant to Gypsophilasaponin G4 Production
This compound and other related GOTCAB saponins (B1172615) are primarily biosynthesized and accumulated in plants belonging to the genus Gypsophila. The distribution and concentration can vary significantly among different species.
Gypsophila paniculata
Gypsophila paniculata, commonly known as baby's breath, is a primary and well-documented source of this compound. bas.bg The roots of this perennial are particularly rich in a variety of triterpenoid (B12794562) saponins. bas.bgnotulaebotanicae.ro Initial structural elucidation of saponins, including the compound later identified as this compound, was performed on a commercial saponin (B1150181) mixture derived from both G. paniculata and G. arrostii. bas.bg Subsequent research confirmed the presence and allowed for the specific isolation of this compound (as SAP030/Gypsophila saponin 2) directly from the roots of cultivated G. paniculata. bas.bg
Gypsophila arrostii
Gypsophila arrostii is another key species implicated in the production of this compound. Historically, it was a component of a commercial saponin preparation known as Saponinum album, alongside G. paniculata. dergipark.org.trresearchgate.net The investigation of this mixture led to the first reports on the structure of what is now known as this compound, confirming G. arrostii as a natural source of the compound. bas.bg
Gypsophila trichotoma
The roots of Gypsophila trichotoma are known to be a rich source of a diverse array of GOTCAB saponins. bas.bgresearchgate.net While extensive profiling of its saponin content has been conducted, and a strong synergistic cytotoxicity between its GOTCABs and certain therapeutic agents has been noted, the specific isolation of this compound from this species is not as explicitly documented as for G. paniculata and G. arrostii. bas.bg
Other Documented Gypsophila Species
An in-depth analysis of seven cultivated Gypsophila species confirmed the presence of a wide variety of GOTCAB saponins, highlighting the chemical diversity within the genus. researchgate.net While these species are confirmed producers of related saponins, the specific presence of this compound in each is not definitively established in all cases.
Table 1: Documented Presence of GOTCAB Saponins in Various Gypsophila Species
| Species | Presence of GOTCAB Saponins Confirmed |
| G. scorzonerifolia | Yes researchgate.net |
| G. acutifolia | Yes researchgate.netbioclot.com |
| G. altissima | Yes researchgate.netbioclot.com |
| G. pacifica | Yes dergipark.org.trresearchgate.net |
| G. oldhamiana | Yes researchgate.netmedicago.se |
| G. zhegualensis | Yes researchgate.net |
| G. perfoliata | Yes |
| G. glomerata | Yes |
| G. eriocalyx | Yes researchgate.netkew.org |
Variability of this compound Content in Different Plant Organs
The accumulation of triterpenoid saponins, including this compound, is not uniform throughout the plant. Research across multiple Gypsophila species consistently demonstrates that these compounds are primarily synthesized and stored in the subterranean organs.
The roots are the principal repository for GOTCAB saponins. notulaebotanicae.rodergipark.org.trnih.gov Studies focusing on the isolation and quantification of these compounds almost exclusively utilize root material due to its high concentration. dergipark.org.trresearchgate.net Other parts of the plant, such as the stems and leaves, generally contain significantly lower quantities of these saponins. notulaebotanicae.ro
Table 2: Relative Saponin Content in Different Plant Organs of Gypsophila
| Plant Organ | Relative Saponin Content | Primary Source for Extraction |
| Roots | High | Yes notulaebotanicae.rodergipark.org.trresearchgate.netresearchgate.netnih.govdergipark.org.tr |
| Stems | Low | No notulaebotanicae.ro |
| Leaves | Low | No notulaebotanicae.ro |
| Flowers | Low / Not Reported | No |
Influence of Ontogenetic Stage on this compound Accumulation
The developmental stage, or age, of the Gypsophila plant plays a crucial role in the concentration of saponins within the roots. Studies indicate a general trend where the saponin content increases as the plant matures, reaching a peak after several years of growth.
For instance, research on G. paniculata has shown that the saponin content in the roots varies with the age of the plant. nih.gov One study noted that the saponin content in the roots of three-year-old cultivated G. paniculata was significant, with key prosaponins being measured at several milligrams per gram of dry weight. bas.bg Other reports suggest that the maximal concentration of saponins in the roots may be observed after four to five years of cultivation. nih.govmdpi.com This ontogenetic variability is a critical factor for the commercial and pharmaceutical sourcing of these compounds.
Table 3: Saponin Accumulation in Gypsophila Roots based on Ontogenetic Stage
| Plant Species | Ontogenetic Stage (Age) | Observation on Saponin Content |
| G. paniculata | 3 years | Significant levels of prosaponins detected. bas.bg |
| Allochrusa gypsophiloides (related species) | 1 to 5 years | Content increases with age, from 9.5% in one-year-old to 23% in five-year-old plants. nih.govmdpi.com |
| Allochrusa gypsophiloides (related species) | Middle-aged vs. Young/Old | Saponin amount was maximized in medium-sized roots from middle-aged plants compared to younger or older ones. nih.gov |
Biosynthesis and Metabolic Pathways of Gypsophilasaponin G4
Elucidation of Precursor Molecules in Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis
The journey to synthesizing Gypsophilasaponin G4 begins with the universal building blocks of isoprenoids. The biosynthesis of triterpenoid saponins (B1172615) originates from the cytosolic mevalonate (B85504) (MVA) pathway. mdpi.commdpi.com This pathway utilizes acetyl-CoA to produce five-carbon isoprene (B109036) units: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl diphosphate (B83284) (DMAPP). mdpi.commdpi.com
Through a series of condensation reactions catalyzed by prenyltransferases, these C5 units are assembled into larger molecules. nih.gov Two IPP units and one DMAPP unit form the 15-carbon farnesyl pyrophosphate (FPP). nih.gov Subsequently, two molecules of FPP are joined in a "tail-to-tail" condensation reaction by the enzyme squalene (B77637) synthase (SS) to create the 30-carbon linear hydrocarbon, squalene. mdpi.comnih.govnih.gov
A critical subsequent step is the epoxidation of squalene by squalene epoxidase (SE), also known as squalene monooxygenase (SM), which yields 2,3-oxidosqualene (B107256). mdpi.comnih.govnih.govresearchgate.net This molecule, 2,3-oxidosqualene, is the ultimate linear precursor for both primary sterol metabolism and the specialized biosynthesis of triterpenoid saponins, representing a key branch point in plant biochemistry. mdpi.comnih.govuoa.gr
Enzymatic Steps Leading to the Gypsogenin (B1672572) Aglycone Formation
The formation of the gypsogenin aglycone, the core non-sugar component of this compound, begins with the cyclization of 2,3-oxidosqualene. This crucial step is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). mdpi.comnih.gov Specifically, for most oleanane-type saponins, including those derived from gypsogenin, the enzyme β-amyrin synthase (bAS) catalyzes the cyclization of 2,3-oxidosqualene into the pentacyclic triterpenoid scaffold, β-amyrin. mdpi.comnih.gov This marks the first committed step towards saponin synthesis. mdpi.comnih.gov
Following the creation of the β-amyrin skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (P450s). nih.govuoa.gr These enzymes introduce functional groups at various positions on the triterpene backbone, leading to a vast diversity of sapogenins. mdpi.comnih.gov The biosynthesis of gypsogenin from β-amyrin involves several specific oxidation steps. While the precise sequence and all involved enzymes are still under investigation, it is known that oxidations occur at the C-23 and C-28 positions. nih.govresearchgate.net The oxidation of the methyl group at C-23 results in an aldehyde group, and the oxidation at C-28 forms a carboxylic acid, yielding the gypsogenin aglycone. researchgate.netnih.gov In some related pathways, such as for quillaic acid, a cytochrome b5 (Qsb5) reductase is required for the oxidation of a C-23 hydroxy group to an aldehyde. nih.gov
Table 1: Key Enzymes in Gypsogenin Aglycone Biosynthesis
| Enzyme Class | Specific Enzyme (Example) | Reaction Catalyzed | Precursor | Product |
| Synthase | Squalene Synthase (SS) | Tail-to-tail condensation | Farnesyl Pyrophosphate (FPP) | Squalene |
| Epoxidase | Squalene Epoxidase (SE) | Epoxidation | Squalene | 2,3-Oxidosqualene |
| Oxidosqualene Cyclase (OSC) | β-Amyrin Synthase (bAS) | Cyclization | 2,3-Oxidosqualene | β-Amyrin |
| Monooxygenase | Cytochrome P450s (CYPs) | Multi-step oxidation | β-Amyrin | Gypsogenin |
Glycosylation Mechanisms for Sugar Attachment at C-3 and C-28 Positions
Glycosylation is a critical process that significantly contributes to the structural diversity and biological activity of saponins. mdpi.com This step involves the sequential attachment of sugar moieties to the aglycone, catalyzed by enzymes called UDP-dependent glycosyltransferases (UGTs). mdpi.comnih.govsci-hub.se These enzymes transfer a sugar molecule from an activated sugar donor, typically a UDP-sugar, to the aglycone. sci-hub.se
In the case of this compound and related compounds, glycosylation occurs at two primary sites on the gypsogenin aglycone: the hydroxyl group at the C-3 position and the carboxylic acid group at the C-28 position. nih.govresearchgate.net The attachment of sugars at these two positions results in a bidesmosidic saponin.
Attachment at C-28: Research on saponin biosynthesis in the Caryophyllaceae family, which includes Gypsophila, has identified UGTs with specificity for the C-28 carboxyl group of triterpenoids. For instance, the enzyme UGT74M1 from Saponaria vaccaria has been shown to catalyze the formation of a glucose ester linkage at the C-28 carboxyl group of gypsogenic acid, a related aglycone. nih.govnih.gov This initial glycosylation step is often crucial for subsequent sugar chain elongation.
Attachment at C-3: Other UGTs are responsible for attaching a sugar, often a glucuronic acid, to the C-3 hydroxyl group. This creates the second sugar chain attachment point. The complete sugar chains are built by the sequential action of different UGTs, each with specificity for a particular sugar and linkage type, resulting in the complex oligosaccharide chains characteristic of this compound. mdpi.com Studies simulating glycosylation patterns in Caryophyllaceae saponins suggest a strong preference for galactose at the C-3 position and glucose at the C-28 position for gypsogenin-based saponins. researchgate.netsciforum.net
The process of glycosylation not only increases the water solubility of the saponin but is also essential for its biological activity and stability. mdpi.comnih.gov
Post-Glycosylation Modifications, Including Acetylation and Sulfation
Following the attachment of sugar chains, triterpenoid saponins can undergo further "tailoring" reactions, which add to their structural complexity. These post-glycosylation modifications can include acetylation, acylation, and sulfation. nih.govnih.gov
Acetylation: Acetyl groups can be added to the hydroxyl groups of the sugar moieties by specific acyltransferases. This modification is known to occur in complex saponins and can influence the molecule's biological activity. nih.gov For example, the ideal synergistic saponin for certain therapeutic applications is described as having acetyl residues on its sugar chains. mdpi.com
Sulfation: While less common than acetylation for this specific class of compounds, sulfation is another possible modification. In Gypsophila trichotoma, related saponins have been found to contain sulfate (B86663) groups attached to their oligosaccharide chains. researchgate.net This modification would be carried out by sulfotransferases and would significantly alter the polarity and charge of the final molecule.
These final modifications are crucial in creating the precise chemical structure of this compound, fine-tuning its physicochemical properties and biological functions.
Genetic and Environmental Factors Affecting this compound Production
The production and accumulation of this compound are not static but are influenced by a combination of genetic programming and external environmental cues. nih.gov
Genetic Factors: The biosynthesis of saponins is controlled by the expression of the genes encoding the pathway enzymes, such as OSCs, P450s, and UGTs. researchgate.netuea.ac.uk The expression of these genes is often regulated by transcription factors, which act as master switches to turn the pathway on or off. researchgate.net Plant development stage also plays a role, with saponin accumulation often being tissue-specific and peaking during certain growth phases like flowering or fruit development to protect reproductive organs. nih.gov In Gypsophila paniculata root cultures, transforming the plant with genes from Rhizobium rhizogenes (e.g., rolC) has been shown to significantly increase saponin content, demonstrating a direct genetic link to production levels. researchgate.netnotulaebotanicae.ro
Environmental Factors: Plants modulate the production of secondary metabolites like saponins in response to both biotic (e.g., pathogen attack, herbivory) and abiotic stresses (e.g., light, temperature, salinity, nutrient availability). nih.govresearchgate.net
Elicitors: Signaling molecules such as jasmonic acid and salicylic (B10762653) acid are known to be key in inducing defense responses that include the production of triterpenoid saponins. researchgate.net
Nutrients and Culture Conditions: In vitro studies of Gypsophila paniculata have shown that the type and concentration of sugars (sucrose being superior to glucose or fructose) and the composition of the growth medium (e.g., MS vs. B5 medium) significantly impact root biomass and saponin yield. researchgate.netnotulaebotanicae.ro
Understanding these factors is crucial for optimizing the production of this compound, whether through agricultural cultivation or biotechnological approaches in plant cell cultures. researchgate.netresearchgate.net
Advanced Methodologies for Isolation and Purification of Gypsophilasaponin G4
Modern Extraction Techniques for Saponin-Rich Plant Material
The initial step in isolating Gypsophilasaponin G4 is the efficient extraction of total saponins (B1172615) from the plant material, typically the roots of Gypsophila paniculata or Gypsophila arrostii. mdpi.combas.bg Traditional methods often involve maceration or soxhlet extraction with aqueous alcohols. dergipark.org.trresearchgate.net However, modern techniques are employed to enhance extraction efficiency and reduce degradation of the target compounds.
Ultrasound-Assisted Extraction (UAE) is a prominent modern technique used for this purpose. Research has demonstrated the successful extraction of GOTCAB saponins from powdered G. paniculata roots using 10% ethanol (B145695) with the aid of ultrasonication. bas.bg This method offers several advantages over conventional techniques, including reduced extraction time, lower solvent consumption, and increased yield, by using acoustic cavitation to disrupt plant cell walls and enhance mass transfer.
Following the initial extraction, a common subsequent step involves liquid-liquid partitioning. The crude extract is often dissolved in water and partitioned against n-butanol. dergipark.org.trresearchgate.net This step serves to concentrate the saponins in the butanolic phase, separating them from more polar or non-polar constituents. However, it is noted that this may selectively extract saponins with shorter oligosaccharide chains. dergipark.org.trresearchgate.net
Chromatographic Purification Strategies
Chromatography is the cornerstone for the separation of individual saponins from the complex crude extract. mdpi.com For over two decades, various chromatographic techniques have been refined and applied to the purification of Gypsophila saponins. mdpi.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for both the analytical quantification and preparative isolation of saponins. dergipark.org.tr Reversed-phase (RP) HPLC is particularly effective for separating saponins based on differences in their polarity.
In a documented method for isolating GOTCAB saponins from G. paniculata, a crude saponin (B1150181) fraction obtained after dialysis was subjected to preparative RP-HPLC. researchgate.net This one-step procedure utilized a C18 column and a gradient elution system to separate multiple saponins. researchgate.net A similar study employed a Lichrospher 100 RP-18 column with a binary gradient of methanol (B129727) and water, successfully affording a saponin at 92% purity as determined by analytical HPLC. bas.bg The purity of final products is routinely evaluated by analytical HPLC. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | Lichrospher 100 RP18 (10 µm, 250 × 10 mm) | bas.bg |
| Mobile Phase | Binary gradient of methanol-water (10:90 to 100:0) | bas.bg |
| Flow Rate | 5 ml/min | bas.bg |
| Purity Achieved | 92% (for Saponin 1) | bas.bg |
For the comprehensive analysis and tentative identification of saponins in complex mixtures, Ultra High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) is a powerful tool. researchgate.net This technique provides detailed chemical profiles of extracts from various Gypsophila species. researchgate.netresearcher.life
Studies have utilized UHPLC coupled to a hybrid quadrupole-Orbitrap mass spectrometer to perform in-depth characterization of GOTCAB saponins. researchgate.netbas.bg The identification is based on a combination of highly accurate mass measurements, elemental composition determination, isotopic peak profiles, and characteristic fragmentation patterns observed in tandem mass spectrometry (MS/MS). researchgate.net One such study on seven cultivated Gypsophila species led to the tentative identification of 53 different GOTCAB saponins, which were classified into four types based on the structure of their C-28 ester-bonded oligosaccharide chain. researchgate.net This non-targeted profiling is crucial for understanding the saponin composition of the plant material before undertaking large-scale purification. bas.bg
| Component | Specification | Reference |
|---|---|---|
| Chromatography | Accela UHPLC | bas.bg |
| Mass Spectrometer | Q-Exactive hybrid quadrupole-Orbitrap | researchgate.netbas.bg |
| Ionization Source | Heated Electrospray Ionization (HESI) | bas.bg |
| Identification Basis | Accurate mass, MS/MS fragmentation, isotopic profiles | researchgate.net |
Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby preventing the irreversible adsorption of sample components. High-Speed Countercurrent Chromatography (HSCCC) has emerged as a popular and effective method for the preparative separation and purification of saponins from various natural products. mdpi.com
HSCCC has been successfully used to separate triterpenoid (B12794562) saponins with purities exceeding 96%. tandfonline.com The method's success relies on the careful selection of a two-phase solvent system. For instance, a system composed of chloroform-methanol-water was optimized for the separation of triterpene saponins from Radix phytolaccae. tandfonline.com Another study employed a system of tert-butyl methyl ether-n-butanol-acetonitrile-water for the fractionation of saponins from Beta vulgaris. researchgate.netpan.olsztyn.pl While specific applications of CCC for this compound are not extensively detailed, the documented success with other structurally related triterpenoid saponins highlights its significant potential for the large-scale purification of this target compound. mdpi.comnih.gov
Ultra High-Performance Liquid Chromatography (UHPLC) Coupled with High-Resolution Mass Spectrometry for Comprehensive Profiling
Electrophoretic Isolation Approaches for Saponins
Electrophoretic techniques, which separate molecules based on their size and charge, have been adapted for the isolation of saponins. mdpi.com Slab gel electrophoresis and capillary zone electrophoresis (CZE) have been reported as viable methods for separating saponin fractions. mdpi.comresearchgate.net
A simplified slab gel electrophoresis method was developed to isolate saponin fractions from Saponinum album, a commercial mixture of saponins from Gypsophila species. thieme-connect.comresearchgate.netnih.gov In this approach, four distinct fractions were separated on a preparative scale. thieme-connect.com The effectiveness of the separation was evaluated by analyzing the collected fractions using HPLC and Electrospray Ionization Mass Spectrometry (ESI-MS). thieme-connect.comresearchgate.net This demonstrates that electrophoresis can serve as a useful pre-purification or isolation step, fractionating the complex mixture based on different physicochemical properties than those utilized in chromatography. nih.gov
Criteria for Purity Assessment and Standard Material Preparation of this compound
The final stage in obtaining this compound is the rigorous assessment of its purity and the comprehensive characterization required for its designation as a standard reference material.
Purity is typically quantified using analytical HPLC, where the purified compound should ideally appear as a single, sharp peak. bas.bgnih.gov A purity of over 95% is often required for a reference standard.
Structural elucidation and confirmation of identity are achieved through a combination of advanced spectroscopic techniques.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the elemental formula. researchgate.netresearchgate.net Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns that help to elucidate the sequence and linkage of the sugar moieties and the structure of the aglycone. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are indispensable for the complete structural assignment of the molecule. mdpi.combas.bgresearchgate.net These analyses confirm the identity of the aglycone (e.g., quillaic acid) and establish the precise structure of the oligosaccharide chains attached at the C-3 and C-28 positions, including the anomeric configurations and interglycosidic linkages. mdpi.comresearchgate.net
Once a batch of this compound has been purified to a high degree and its structure unequivocally confirmed by these methods, it can be considered a standard material suitable for quantitative analysis and other scientific research.
Structural Elucidation and Advanced Characterization Techniques for Gypsophilasaponin G4
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment
NMR spectroscopy stands as a cornerstone in the structural determination of complex organic molecules like Gypsophilasaponin G4. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial arrangement. nih.gov
One-Dimensional NMR (¹H, ¹³C NMR)
One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental insights into the molecule's composition. rsc.org The ¹H NMR spectrum reveals the chemical environment of each proton, their multiplicity (singlet, doublet, triplet, etc.), and their coupling constants, which provides information about adjacent protons. acs.org The ¹³C NMR spectrum, in turn, identifies the number of distinct carbon environments within the molecule. rsc.org For this compound, these spectra provide the foundational data for identifying the aglycone (the non-sugar part) and the individual monosaccharide units of the oligosaccharide chain.
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for Key Moieties in a Saponin (B1150181) Structure (Note: This table is a representative example based on typical saponin structures and does not represent the exhaustive data for this compound.)
| Moiety | Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aglycone | H-3 | 3.20 (dd) | 89.1 |
| H-12 | 5.38 (t) | 122.5 | |
| C-28 | - | 176.8 | |
| Glucose | H-1' | 4.52 (d) | 104.7 |
| C-1' | - | 104.7 | |
| Galactose | H-1'' | 4.48 (d) | 106.3 |
| C-1'' | - | 106.3 |
Two-Dimensional NMR (COSY, TOCSY, ROESY, HSQC, HMBC) for Connectivity and Stereochemistry
While 1D NMR provides a list of signals, two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. princeton.edumeasurlabs.com
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are homonuclear correlation techniques that reveal proton-proton couplings. libretexts.org COSY identifies protons that are directly coupled (typically over two to three bonds), helping to trace out spin systems within each monosaccharide and the aglycone. libretexts.org TOCSY extends these correlations, identifying all protons within a given spin system, which is invaluable for assigning all the protons of a single sugar residue. wisc.edu
HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear correlation experiment that links protons directly to the carbons they are attached to. github.io This is fundamental for assigning the carbon signals based on the already assigned proton signals. hmdb.ca
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically over two to three bonds). mdpi.com This technique is pivotal for connecting the individual building blocks. For instance, HMBC correlations between an anomeric proton of a sugar and a carbon of the adjacent sugar or the aglycone are used to determine the glycosidic linkages and the sequence of the oligosaccharide chain.
ROESY (Rotating-frame Overhauser Effect Spectroscopy) is a through-space correlation technique that identifies protons that are close to each other in space, irrespective of their bonding. princeton.edu This is critical for determining the stereochemistry, such as the orientation of substituents on the aglycone and the relative orientation of the sugar units.
Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon signals of this compound can be achieved, leading to the full elucidation of its covalent structure and relative stereochemistry.
Mass Spectrometry (MS) Applications
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for sequencing its constituent parts through fragmentation analysis. nih.gov
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides an extremely accurate measurement of the mass-to-charge ratio of the intact molecule. uci.edunih.gov ESI is a soft ionization technique that allows the large, non-volatile saponin molecule to be transferred into the gas phase as an ion with minimal fragmentation. nih.gov The high resolution of the mass analyzer allows for the determination of the molecular formula of this compound with high confidence by distinguishing between ions of very similar masses. researchgate.netresearchgate.net
Multi-Stage Mass Spectrometry (ESI-MSn) for Fragmentation Analysis and Oligosaccharide Sequencing
Multi-stage mass spectrometry (ESI-MSn) is a powerful technique for elucidating the structure of complex molecules by inducing fragmentation and analyzing the resulting product ions. researchgate.net In this method, the parent ion of this compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds, primarily the glycosidic linkages. rsc.org By analyzing the masses of the fragment ions, the sequence of the monosaccharide units in the oligosaccharide chain can be determined. d-nb.infopsu.edunih.gov This sequential fragmentation allows for a step-by-step reconstruction of the sugar chain attached to the aglycone, confirming the sequence determined by NMR. mdpi.com
Table 2: Representative Fragmentation Pattern of a Saponin in ESI-MSn (Note: This table illustrates the principle of oligosaccharide sequencing by MSn and is not specific to this compound.)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (mass units) | Interpretation |
| [M+Na]⁺ | [M+Na - 162]⁺ | 162 | Loss of a terminal hexose (B10828440) unit |
| [M+Na - 162]⁺ | [M+Na - 162 - 146]⁺ | 146 | Loss of a terminal deoxyhexose unit |
| [M+Na - 162 - 146]⁺ | [Aglycone+Na]⁺ | - | Final aglycone fragment |
Molecular Dynamics Simulations for Conformational Analysis and Membrane Interactions
While NMR and MS provide a static picture of the molecular structure, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov MD simulations are computational methods that calculate the trajectory of atoms and molecules, providing insights into conformational flexibility and interactions with other molecules, such as those in a cell membrane. nih.govnih.govrsc.org
For this compound, MD simulations can be used to explore its three-dimensional conformational landscape. biorxiv.orgbiorxiv.orgunram.ac.id This is particularly important for understanding how the flexible oligosaccharide chain orients itself relative to the rigid aglycone. Furthermore, MD simulations are instrumental in modeling the interaction of this compound with lipid bilayers, which serve as models for cell membranes. mdpi.comresearchgate.netmdpi.com These simulations can reveal how the saponin inserts into the membrane, the specific interactions between the saponin and lipid molecules, and the resulting changes in membrane structure. nih.gov This information is crucial for understanding the molecular basis of the biological activities of saponins (B1172615). nih.gov
Biological Activities and Pharmacological Mechanisms of Gypsophilasaponin G4 in Vitro and in Vivo Preclinical Studies
Cellular Cytotoxicity and Anti-Proliferative Effects in Various Cancer Cell Lines
Gypsophilasaponin G4 has been shown to exhibit cytotoxic and anti-proliferative effects against a variety of human cancer cell lines. mdpi.comscielo.sa.crbrieflands.comwaocp.org The potency of these effects can vary depending on the specific cell line and the concentration of the compound. mdpi.comscielo.sa.cr Research has indicated that the structural components of saponins (B1172615), such as the free carboxyl group and the sugar moieties, are crucial for their cytotoxic activity. mdpi.com Specifically, monodesmosides with glucuronic acid at the C3 position of oleanolic acid have been found to be generally more cytotoxic than bidesmosides or the aglycone alone. mdpi.com
For instance, studies on various saponins have demonstrated significant cytotoxicity against gastrointestinal, skin, breast, thyroid, and prostate cancer cell lines. mdpi.com The anti-proliferative activity is often attributed to the induction of cell death pathways and interference with cell cycle progression. brieflands.com
Table 1: Examples of Cytotoxic Activity of Saponins in Human Cancer Cell Lines This table is illustrative and may not represent data for this compound specifically, but for structurally related saponins.
| Cancer Cell Line | Type of Cancer | Observed Effect |
|---|---|---|
| MCF-7 | Breast Carcinoma | Significant cytotoxicity observed. scielo.sa.cr |
| Caco-2 | Colorectal Adenocarcinoma | High sensitivity to certain saponins. mdpi.com |
| A549 | Lung Carcinoma | Anti-proliferative activity demonstrated. waocp.org |
| HEPG2 | Hepatocellular Carcinoma | Cytotoxic effects noted. waocp.org |
| SW742 | Colorectal Adenocarcinoma | High cytotoxicity observed. brieflands.com |
| MKN45 | Gastric Carcinoma | Significant cytotoxicity and selectivity. brieflands.com |
Induction of Apoptosis Pathways
A primary mechanism through which this compound and related saponins exert their anticancer effects is by inducing apoptosis, or programmed cell death. aging-us.commdpi.com Apoptosis is a highly regulated process involving a cascade of molecular events that lead to characteristic morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. aging-us.com
The induction of apoptosis can occur through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. scielo.org The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8. scielo.org The intrinsic pathway is triggered by various intracellular stresses and involves the release of pro-apoptotic factors like cytochrome c from the mitochondria. mdpi.com This release leads to the formation of the apoptosome and the activation of caspase-9. mdpi.com Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the final stages of cell dismantling. mdpi.com Some saponins have been shown to induce apoptosis in cancer cells, suggesting their potential as anticancer agents. aging-us.com
Modulation of Cell Cycle Progression (e.g., G2/M phase arrest)
In addition to inducing apoptosis, this compound can modulate the cell cycle, leading to arrest at specific phases, particularly the G2/M phase. biorxiv.orgnih.govbiorxiv.org The cell cycle is a tightly controlled process that governs cell division, and its dysregulation is a hallmark of cancer. The G2/M checkpoint prevents cells from entering mitosis with damaged DNA, allowing for repair or, if the damage is too severe, triggering apoptosis.
Studies on G-quadruplex (G4) stabilizing compounds, a class to which some saponins' activities are analogized, have shown that they can cause DNA damage and activate DNA damage checkpoints. researchgate.net This activation leads to cell cycle arrest, primarily in the G2 phase, thereby inhibiting cancer cell proliferation. researchgate.net In some cancer cell lines, treatment with such compounds leads to a strong G2/M arrest, preventing the cells from progressing into mitosis. biorxiv.orgbiorxiv.org This effect is often associated with the accumulation of key cell cycle regulatory proteins. biorxiv.org For instance, some natural compounds have been observed to cause a significant increase in the accumulation of cells in the sub-G1 and G2-phase of the cell cycle in cancer cells. brieflands.com
Membrane Interactions and Permeabilizing Activities
This compound's biological activities are also closely linked to its ability to interact with and permeabilize cellular membranes. This property is fundamental to its role in enhancing the delivery of other molecules into cells.
Interaction with Model Lipid Membranes (e.g., Sphingomyelin (B164518), Phosphocholine (B91661), Cholesterol)
The interaction of saponins with cell membranes is a key aspect of their biological function. mdpi.comresearchgate.net Model lipid membranes composed of sphingomyelin, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), and cholesterol are often used to mimic mammalian cell membranes and study these interactions. mdpi.comresearchgate.net
Research has shown that cholesterol plays a crucial role in the interaction between saponins like this compound and other membrane lipids such as phosphocholine and sphingomyelin. mdpi.comresearchgate.net The presence of cholesterol can influence the location of the saponin (B1150181) within the lipid film. mdpi.comresearchgate.net Sphingomyelin and cholesterol are known to form lipid rafts, which are specialized microdomains within the cell membrane involved in various cellular processes, including signal transduction. nih.govmdpi.com The interaction between sphingomyelin and cholesterol is a key factor in the formation of these rafts. nih.gov The structure of saponins allows them to interact with these membrane components, potentially altering membrane properties.
Facilitation of Endosomal Escape for Macromolecular Delivery
A significant challenge in the delivery of macromolecular therapeutics, such as proteins and nucleic acids, is their entrapment within endosomes after cellular uptake. youtube.commdpi.com Less than 1% of these therapeutic agents typically escape the endosome to reach their target in the cytoplasm or nucleus. youtube.com This "endosomal escape problem" is a major rate-limiting step in their efficacy. youtube.comnih.gov
Potentiation of Targeted Ribosome-Inactivating Proteins (RIPs) and Immunotoxins in Cellular Models
Ribosome-inactivating proteins (RIPs) are potent toxins that inhibit protein synthesis by enzymatically damaging ribosomes. wikipedia.orgnih.gov They are classified into two types: Type 1 RIPs consist of a single polypeptide chain with enzymatic activity, while Type 2 RIPs have an additional B-chain that binds to cell surface receptors, facilitating their entry into the cell. wikipedia.org
Immunotoxins are therapeutic agents created by linking a toxin, such as a RIP, to a monoclonal antibody that targets a specific type of cell, like a cancer cell. mmsl.cznih.govmdpi.com The efficacy of immunotoxins containing Type 1 RIPs is often limited by their poor ability to enter the target cells. This compound can potentiate the cytotoxic effect of these immunotoxins. By facilitating their endosomal escape, the saponin ensures that more of the RIP molecules reach the cytosol, where they can inactivate ribosomes and induce cell death. This synergistic effect allows for the use of lower concentrations of the immunotoxin to achieve a therapeutic effect, potentially reducing off-target toxicity.
Antioxidant and Free Radical Scavenging Properties
Metal Chelating Activity
The ability of a compound to bind to metal ions, known as metal chelating activity, is a crucial mechanism for preventing oxidative damage. Transition metals can catalyze the formation of reactive oxygen species, and agents that chelate these metals can act as potent antioxidants.
Table 1: Metal Chelating Activity of Gypsophila Extracts (Note: Data for specific compound this compound is not available. The table presents general findings for extracts.)
| Extract Source | Assay | Finding | Reference |
|---|---|---|---|
| Gypsophila Total Extract | Metal Chelating Activity | 17.44 ± 0.51 mg EDTAE/g extract | science.govresearchgate.net |
| Gypsophila aucheri (Methanol Extract) | Fe²⁺ Chelating Test | Exhibited activity | researchgate.net |
Anti-inflammatory Effects in Preclinical Models
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Saponins are a class of compounds that have been widely investigated for their anti-inflammatory potential.
General studies indicate that saponins derived from the Gypsophila genus possess anti-inflammatory properties. ukaazpublications.comuniprojects.com.ngnih.gov These compounds are recognized for their immunomodulatory effects, which can contribute to the attenuation of inflammatory responses. researchgate.netsoton.ac.uk For example, saponins from Gypsophila trichotoma have been the subject of research into their hepatoprotective and antioxidant effects, which are often linked to anti-inflammatory mechanisms. wisdomlib.orgphcog.com Furthermore, animal studies have suggested that saponins can be effective in suppressing intestinal inflammation. researchgate.net The mechanisms often involve the downregulation of pro-inflammatory mediators. nih.govmdpi.com However, specific preclinical studies detailing the anti-inflammatory effects and mechanisms of this compound are absent from the reviewed literature.
Antimicrobial Activities in Preclinical Settings
The rise of antimicrobial resistance has spurred the search for new agents to combat pathogenic microorganisms. Plant-derived compounds, including saponins, are a promising source of such agents.
Research has shown that extracts from various Gypsophila species exhibit moderate antimicrobial and significant antifungal activities. wisdomlib.org Saponins are believed to be the primary active constituents responsible for this bioactivity, exerting their effect by interacting with and disrupting microbial cell membranes. ukaazpublications.comuniprojects.com.ngusda.gov Comparative studies have revealed that hexane (B92381) extracts of Gypsophila species often show greater antifungal and antimicrobial efficacy than methanol (B129727) extracts. researchgate.netresearchgate.net In a practical application, handwashing gels formulated with an extract from Gypsophila trichotoma demonstrated superior antibacterial effects compared to control gels, underscoring the potential of its saponin content. dntb.gov.ua Despite these findings for the genus, specific data on the antimicrobial spectrum and potency of this compound against various pathogens in preclinical evaluations are not currently available.
Structure Activity Relationship Sar Studies of Gypsophilasaponin G4 and Its Analogues
Impact of Aglycone Structure on Biological Activity Profiles
The aglycone, or sapogenin, is the non-saccharide core of the saponin (B1150181) molecule. In the case of Gypsophilasaponin G4, the aglycone is quillaic acid. nih.govresearchgate.net The structure of this aglycone is a critical determinant of the saponin's biological activity.
Key structural features of the aglycone that influence activity include:
Type of Triterpene Skeleton: Gypsophila saponins (B1172615) typically possess an oleanane-type triterpene skeleton. The specific aglycone, whether it is gypsogenin (B1672572), quillaic acid, or gypsogenic acid, significantly impacts the molecule's properties. nih.govresearchgate.net
Substitutions on the Triterpene Skeleton: The presence of functional groups on the aglycone, such as the aldehyde group at C-4 and a hydroxyl group at C-16 in quillaic acid, are important for activity. nih.gov For instance, the aldehyde group can reversibly form a hemiacetal with the glucuronic acid's carboxyl group, which can affect the saponin's stability and interactions. researchgate.net
Influence of Saccharide Chain Composition and Linkages at C-3 and C-28 Positions
This compound is a bidesmosidic saponin, meaning it has two sugar chains attached to the aglycone, typically at the C-3 and C-28 positions. researchgate.net The composition, length, and branching of these saccharide chains are paramount to the saponin's biological activity.
C-3 Saccharide Chain: A branched trisaccharide is commonly found at the C-3 position in active Gypsophila saponins. This chain often consists of β-d-glucuronic acid, β-d-galactopyranose, and β-d-xylopyranose. nih.gov The glucuronic acid moiety is a key feature of glucuronide oleanane-type triterpenoid (B12794562) carboxylic acid 3,28-bidesmosides (GOTCAB saponins). researchgate.net
C-28 Saccharide Chain: The oligosaccharide chain at the C-28 position is also crucial. In many potent saponins, this is a branched tetrasaccharide that includes deoxy sugars. nih.gov The linkage of this chain to the aglycone is through an ester bond with the C-28 carboxyl group.
Role of Specific Sugar Residues (e.g., Fucose) in Biological Efficacy
Specific sugar residues within the saccharide chains can have a disproportionate effect on biological activity. Fucose, a deoxyhexose, is one such sugar that has been identified as a key component for the efficacy of certain saponins. nih.gov
Fucose is often part of the oligosaccharide chain attached at the C-28 position. nih.gov In mammals, fucose plays a role in various biological processes, including immune responses and cell signaling. nih.govnih.gov The presence of fucose on glycoproteins can modulate their function significantly. nih.gov For example, the absence of core fucose on the Fc region of IgG1 antibodies can lead to a dramatic enhancement of antibody-dependent cellular cytotoxicity (ADCC). frontiersin.orgwjgnet.com
While the precise mechanism by which fucose on this compound contributes to its activity is still under investigation, it is hypothesized that it may be involved in specific molecular recognition events at the cell surface, potentially enhancing the saponin's ability to bind to and perturb cell membranes or interact with specific protein receptors. frontiersin.org The presence of deoxy sugars like fucose and/or rhamnose in the C-28 chain is considered a feature of an "ideal" synergistic saponin. nih.gov
Effects of Acetyl and Sulfate (B86663) Substituents on Activity and Membrane Interaction
Substituents on the saccharide chains, such as acetyl and sulfate groups, can further modulate the biological activity and membrane-interacting properties of this compound and its analogues.
Sulfate Groups: Sulfation of the sugar moieties can introduce a negative charge, significantly altering the molecule's polarity and solubility. nih.govnih.gov This can affect how the saponin interacts with charged molecules on the cell surface, such as proteins and lipids. The position of sulfation is critical; for example, a 4-sulfated N-acetylgalactosamine can block further chain elongation in chondroitin (B13769445) sulfate biosynthesis, indicating the profound impact of sulfate group positioning on biological recognition and processing. nih.gov In some saponins, sulfate groups have been shown to be important for their biological activities.
The pattern of acetylation and sulfation adds another layer of complexity to the structure-activity relationships of these saponins, allowing for fine-tuning of their biological effects.
Computational Approaches in SAR Modeling and Predictive Activity
Computational methods are increasingly being used to understand and predict the structure-activity relationships of complex molecules like this compound. moldrug.comnih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, is a powerful tool.
QSAR models aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For saponins, these models can incorporate a wide range of molecular descriptors, including:
Constitutional and topological descriptors
Quantum chemical parameters
3D structural descriptors
These models can help to:
Predict the activity of new, unsynthesized analogues.
Identify the most important structural features for a particular biological effect.
Guide the design of more potent and selective compounds. chemrxiv.org
Recent computational studies have focused on developing multi-target QSAR (mt-QSAR) models for ligands that interact with G-quadruplex DNA, a potential target for some anticancer drugs. moldrug.comnih.gov While not specific to this compound's interaction with membranes, these approaches highlight the potential of computational modeling to unravel complex SARs and accelerate the discovery of new therapeutic agents based on natural product scaffolds. emerginginvestigators.orgmdpi.com Molecular dynamics simulations are also employed to study the behavior of saponins in model membrane systems, providing insights into how structural features influence membrane interactions at an atomic level. researchgate.net
Chemical Synthesis and Derivatization of Gypsophilasaponin G4
Strategies for Partial Synthesis from Natural Precursors
The partial synthesis of Gypsophilasaponin G4 and related saponins (B1172615) typically commences with the isolation of its aglycone, gypsogenin (B1672572), from natural sources. Gypsogenin is a pentacyclic triterpenoid (B12794562) that can be obtained in significant quantities from plants of the Gypsophila genus, such as Gypsophila oldhamiana, through the hydrolysis of saponin (B1150181) mixtures. royalsocietypublishing.org This aglycone possesses several reactive sites amenable to chemical modification, including a hydroxyl group at C-3, an aldehyde group at C-23, and a carboxylic acid at C-28. royalsocietypublishing.orgmdpi.com
The synthesis of the full saponin then requires the sequential or convergent attachment of the complex oligosaccharide chains to the gypsogenin core. A key challenge in this process is the stereoselective formation of glycosidic bonds. Modern glycosylation methods, such as the use of thioglycoside and N-phenyltrifluoroacetimidate donors, have been successfully employed in the synthesis of other triterpenoid saponins from Gypsophila oldhamiana. rsc.org This strategy allows for the controlled construction of the specific oligosaccharide structures found in this compound.
The general approach involves:
Isolation and Purification: Extraction of crude saponins from the roots of Gypsophila species, followed by acid hydrolysis to yield the gypsogenin aglycone. royalsocietypublishing.org
Protection of Functional Groups: Selective protection of the hydroxyl and carboxylic acid groups on the gypsogenin scaffold that are not involved in the immediate glycosylation step.
Stepwise or Convergent Glycosylation: Attachment of the sugar moieties to the C-3 and C-28 positions of the aglycone. This is the most complex phase of the synthesis, requiring careful selection of glycosyl donors, acceptors, and activating reagents to ensure the correct stereochemistry of the glycosidic linkages.
Deprotection: Removal of the protecting groups to yield the final saponin.
This semi-synthetic route offers a practical pathway to obtaining this compound and its analogs for biological evaluation, bypassing the complexities of a full total synthesis.
Approaches to Total Synthesis of this compound (if published)
As of the current scientific literature, there have been no published reports detailing the total synthesis of this compound. The total synthesis of such a complex natural product, featuring a rigid pentacyclic triterpenoid core and two distinct, branched oligosaccharide chains, represents a formidable undertaking in organic chemistry.
The challenges include:
Stereocontrolled construction of the pentacyclic aglycone: Assembling the gypsogenin core with the correct relative and absolute stereochemistry at its multiple chiral centers.
Regio- and stereoselective glycosylations: Attaching the complex sugar chains at the correct positions (C-3 and C-28) and with the precise anomeric configurations.
Compatibility of functional groups: Managing the various reactive groups present on both the aglycone and the oligosaccharides throughout the synthetic sequence.
While total syntheses of other complex saponins, such as some from the Quillaja genus, have been achieved, these often require extensive, multi-step sequences. acs.orgnih.gov The development of a total synthesis for this compound would be a significant scientific achievement, likely requiring innovative synthetic strategies and methodologies.
Design and Synthesis of Semi-Synthetic this compound Derivatives for Enhanced Biological Efficacy
Research into the semi-synthetic modification of gypsogenin, the aglycone of this compound, aims to create derivatives with improved pharmacological profiles, such as enhanced anticancer activity and reduced toxicity. mdpi.com These modifications primarily target the functional groups at the C-3, C-23, and C-28 positions of the gypsogenin backbone. royalsocietypublishing.orgrsc.org
Modifications at the C-28 Position: The carboxylic acid at C-28 is a common site for derivatization. Synthesis of various amides and esters at this position has been explored. For instance, coupling of 3-acetyl gypsogenin with different amines after activation of the carboxylic acid with reagents like oxalyl chloride has yielded a range of amide derivatives. mdpi.com Structure-activity relationship (SAR) studies have indicated that the introduction of carboxamides at the C-28 position can significantly enhance cytotoxic activity against several human tumor cell lines. rsc.org
Modifications at the C-23 Position: The aldehyde group at C-23 is another key site for chemical elaboration. It can be converted into hydrazones and oximes. The synthesis of a (2,4-dinitrophenyl)hydrazono derivative at this position has been shown to increase anticancer activity. royalsocietypublishing.org Furthermore, the aldehyde can be oxidized to a carboxylic acid to create gypsogenic acid, which can then be derivatized, for example, into bisamide compounds by reacting both the C-23 and C-28 carboxylic acids. rsc.org
Modifications at the C-3 Position: The hydroxyl group at C-3 is typically protected, often as an acetate, during modifications at other positions. royalsocietypublishing.orgyok.gov.tr However, alterations at this site could also influence biological activity.
The table below summarizes some semi-synthetic derivatives of gypsogenin and their reported biological activities, which provides a basis for the design of future this compound derivatives.
| Compound | Modification Site(s) | Synthetic Strategy | Reported Biological Activity | Reference(s) |
| Gypsogenin Amides | C-28 | Acylation of the carboxylic acid with various amines. | Enhanced cytotoxicity against human cancer cell lines (A549, LOVO, SKOV3, HepG2). | royalsocietypublishing.orgrsc.org |
| Gypsogenin Hydrazone | C-23 | Reaction of the aldehyde with (2,4-dinitrophenyl)hydrazine. | Increased anticancer activity. | royalsocietypublishing.org |
| Gypsogenin Oxime | C-23 | Reaction of the aldehyde with hydroxylamine. | Good cytotoxicity against human tumor cell lines. | royalsocietypublishing.orgrsc.org |
| Gypsogenic Acid Bisamides | C-23 and C-28 | Oxidation of the C-23 aldehyde to a carboxylic acid, followed by amidation at both C-23 and C-28. | Potent antitumor activities. | rsc.org |
| Gypsogenin-Chalcone Hybrids | C-28 | Esterification of acetyl-gypsogenin with various chalcone (B49325) derivatives. | Antimicrobial activity. | yok.gov.tr |
These findings suggest that derivatization of the aglycone is a promising strategy for modulating the biological efficacy of Gypsophila saponins. Similar modifications to the intact this compound could potentially yield novel compounds with superior therapeutic properties.
Conjugation Chemistry for Targeted Delivery Systems (e.g., with dendrimers, proteins, nucleic acids)
To enhance the therapeutic potential and overcome limitations such as non-specific toxicity, saponins like this compound can be conjugated to targeting moieties or delivery vehicles. This approach aims to direct the saponin to specific cells or tissues, thereby increasing its local concentration at the site of action and minimizing systemic exposure.
Saponin-Carbohydrate Conjugates for Liver Targeting: One promising strategy involves conjugation to ligands that are recognized by specific cell surface receptors. For example, N-acetylgalactosamine (GalNAc) is a ligand for the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of liver cells. Saponin-GalNAc conjugates have been developed to facilitate selective uptake into hepatocytes. epo.org This is particularly relevant for treating liver diseases or for applications where liver-specific delivery is desired. The conjugation is typically achieved by linking one or more saponin molecules to a trivalent GalNAc cluster through a stable or cleavable linker. epo.orgsymeres.com
Conjugation to Macromolecules: The principles of bioconjugation can be extended to link saponins to larger molecules such as:
Proteins: Antibody-drug conjugates (ADCs) are a well-established class of targeted therapeutics. An antibody specific to a tumor-associated antigen could be conjugated to this compound, directing the cytotoxic saponin to cancer cells.
Nucleic Acids: Saponins can be conjugated to oligonucleotides, such as antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs). The saponin moiety in such conjugates can act as an endosomal escape enhancer, facilitating the delivery of the nucleic acid cargo into the cytoplasm where it can exert its gene-silencing effects. symeres.com
Dendrimers: Dendrimers are highly branched, synthetic macromolecules with a well-defined structure. Their surface can be functionalized with multiple copies of a saponin and a targeting ligand, creating a multifunctional nanocarrier for targeted drug delivery.
The conjugation chemistry often involves the use of bifunctional linkers that can react with functional groups on both the saponin (e.g., hydroxyl or carboxyl groups) and the delivery vehicle. The choice of linker is critical and can be designed to be stable or to cleave under specific conditions (e.g., the acidic environment of an endosome) to release the saponin at the target site.
While specific examples of this compound conjugates are not yet prevalent in the literature, the established methodologies for conjugating other saponins and natural products provide a clear roadmap for the future development of targeted delivery systems based on this potent molecule. mdpi.comacs.org
Analytical Methodologies for Quantitative and Qualitative Analysis of Gypsophilasaponin G4
Quantitative Analysis using Chromatographic Techniques (e.g., HPLC-UV/DAD, LC-MS/MS)
Chromatographic techniques are the cornerstone for the separation, identification, and quantification of individual saponins (B1172615) like Gypsophilasaponin G4 from complex plant matrices. High-Performance Liquid Chromatography (HPLC) coupled with various detectors offers the requisite selectivity and sensitivity for this purpose.
High-Performance Liquid Chromatography with Ultraviolet/Diode-Array Detection (HPLC-UV/DAD) is a widely employed technique for the quantitative analysis of saponins. scribd.com Since many saponins, including this compound, lack a strong chromophore, detection can be challenging. nih.gov Analysis is often performed at low UV wavelengths, typically between 200 and 210 nm. nih.govcreative-proteomics.com A Diode-Array Detector (DAD) is particularly advantageous as it can acquire spectra across a range of wavelengths, aiding in peak purity assessment and compound identification. jst.go.jp The separation is typically achieved on a reversed-phase column (e.g., C18) with a gradient elution system. nih.govjst.go.jpresearchgate.net The mobile phase commonly consists of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). jst.go.jpresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides a significant enhancement in sensitivity and selectivity, making it exceptionally well-suited for the analysis of trace amounts of this compound and for its analysis in intricate biological matrices. researchgate.net This technique combines the superior separation capabilities of liquid chromatography with the precise mass identification of mass spectrometry. researchgate.net Electrospray ionization (ESI) is a common interface used for the analysis of saponins, and it can be operated in either positive or negative ion mode to achieve optimal ionization for the target analyte. norfeed.net Tandem mass spectrometry (MS/MS) further augments specificity by monitoring characteristic fragmentation patterns of the parent ion, enabling unambiguous identification and quantification even in the presence of co-eluting compounds. scielo.br The use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) has been reported for the analysis of saponins in Gypsophila species, confirming the presence of this compound. creative-proteomics.com
Table 1: Representative Chromatographic Conditions for Saponin (B1150181) Analysis
| Parameter | HPLC-UV/DAD | LC-MS/MS |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) jst.go.jp | Reversed-phase C18 or UPLC equivalent (e.g., <2 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile jst.go.jpresearchgate.net | A: Water with 0.1% Formic Acid B: Acetonitrile norfeed.net | | Elution | Gradient | Gradient | | Flow Rate | 0.8 - 1.2 mL/min nih.gov | 0.2 - 0.5 mL/min | | Detection | UV/DAD at 205-210 nm creative-proteomics.com | ESI in Negative or Positive Ion Mode norfeed.net | | Ionization Source | N/A | Electrospray Ionization (ESI) norfeed.net | | Mass Analyzer | N/A | Triple Quadrupole (QqQ) or High-Resolution (e.g., Q-TOF) |
Development of Specific Spectrophotometric Assays for this compound Detection
While chromatographic methods provide detailed quantitative data, spectrophotometric assays offer a simpler and more rapid approach for the estimation of total saponin content. researchgate.net These methods are often based on a colorimetric reaction. A commonly used method involves the reaction of saponins with vanillin (B372448) in the presence of perchloric or sulfuric acid, which produces a colored product that can be measured spectrophotometrically. norfeed.net The absorbance is typically measured at a specific wavelength, and the total saponin content is determined by comparison to a standard curve prepared with a reference saponin like oleanolic acid. norfeed.net
The development of a spectrophotometric assay specific to this compound would require the identification of a unique structural feature or reactive group that distinguishes it from other saponins present in the extract. This could involve exploring different derivatizing agents or reaction conditions that selectively target a functional group on the this compound molecule. However, due to the structural similarity among triterpenoid (B12794562) saponins, achieving high specificity with a spectrophotometric assay can be challenging.
Standardization of Analytical Protocols for this compound in Complex Matrices
The analysis of this compound in complex matrices, such as crude plant extracts or biological fluids, is often hindered by the presence of interfering substances. These matrix effects can suppress or enhance the analytical signal, leading to inaccurate quantification. Therefore, the standardization of analytical protocols is crucial and involves several key steps:
Sample Preparation: An efficient extraction and clean-up procedure is necessary to remove interfering compounds. Techniques like solid-phase extraction (SPE) are frequently used to isolate and concentrate saponins from the initial extract, thereby reducing matrix effects. scielo.br
Selection of Internal Standard: The use of an internal standard (IS) is highly recommended, especially for LC-MS/MS analysis, to compensate for variations in sample preparation and instrumental response. Ideally, the IS should be structurally similar to the analyte.
Matrix-Matched Calibration: To account for matrix effects that are not eliminated during sample preparation, calibration standards can be prepared in a blank matrix that is representative of the samples being analyzed. nih.gov
Standardization ensures that the analytical method is robust and provides consistent and reliable results across different laboratories and sample batches. jst.go.jp
Method Validation for Reproducibility and Accuracy in Research Settings
Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose. norfeed.net For the quantitative analysis of this compound, method validation should be performed in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). The key validation parameters include:
Specificity: The ability of the method to unequivocally measure the analyte in the presence of other components. This is typically assessed by analyzing blank samples and samples spiked with potential interfering compounds.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. researchgate.net
Accuracy: The closeness of the test results to the true value. It is often determined by performing recovery studies on samples spiked with a known amount of the analyte. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Within-laboratory variations on different days, with different analysts, or on different equipment.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 2: Typical Acceptance Criteria for Method Validation Parameters
| Parameter | Acceptance Criterion |
|---|---|
| Linearity (Coefficient of Determination, r²) | ≥ 0.99 researchgate.net |
| Accuracy (Recovery) | 80-120% |
| Precision (RSD) | ≤ 15% (≤ 20% at LOQ) |
| Robustness | RSD of results should remain within acceptable limits |
Biotechnological Applications and Novel Formulations of Gypsophilasaponin G4 Non Clinical Focus
Application as a Research Tool for Membrane Biology Studies
The biological activity of saponins (B1172615) is often linked to their interaction with cell membranes. acs.org Gypsophilasaponin G4 and other GOTCAB saponins serve as valuable tools for investigating the structure and dynamics of biological membranes. acs.org Their ability to intercalate into lipid bilayers allows researchers to probe membrane properties and the roles of different lipid components.
Detailed studies using model lipid membranes have elucidated the mechanism of interaction between GOTCAB saponins and membrane components. Current time information in Jakarta, ID.acs.org These studies utilize techniques such as monitoring surface pressure in monomolecular films (Langmuir monolayers) to understand how the saponin (B1150181) affects membrane packing and stability. acs.org
In binary lipid systems composed of sphingomyelin (B164518) and phosphatidylcholine, GOTCAB saponins have been shown to interact with both the hydrophilic head groups and the hydrophobic acyl chains of the lipids. Current time information in Jakarta, ID. The sugar moieties of the saponin form polar interactions with the phosphate (B84403) groups of the phospholipids (B1166683), while the triterpenoid (B12794562) aglycone partakes in apolar interactions with the hydrocarbon chains. Current time information in Jakarta, ID.
The presence of cholesterol, a critical component of mammalian cell membranes, significantly modifies these interactions. Current time information in Jakarta, ID.acs.org Molecular dynamics simulations and experimental data indicate that cholesterol competes with the saponin for interaction with other lipids. Current time information in Jakarta, ID. In ternary systems containing cholesterol, the saponin is preferentially located in the region of the lipid polar heads, suggesting that polar interactions become dominant. Current time information in Jakarta, ID. This competitive interaction is a key research finding, as it highlights the importance of membrane composition in modulating the effects of saponins.
These properties make this compound a useful tool for:
Studying the role of cholesterol in membrane organization and stability.
Investigating the formation of lipid domains or "rafts."
Understanding the mechanisms of membrane permeabilization by external molecules.
Table 1: Interaction of GOTCAB Saponin with Model Lipid Membranes
| Model Membrane System | Primary Mode of Saponin Interaction | Effect of Cholesterol |
| Binary (Sphingomyelin/Phosphatidylcholine) | Polar interactions with lipid head groups and apolar interactions with hydrocarbon chains. Current time information in Jakarta, ID. | Not Applicable |
| Ternary (Sphingomyelin/Phosphatidylcholine/Cholesterol) | Predominantly polar interactions with lipid head groups. Current time information in Jakarta, ID. | Competes with saponin, displacing it from the hydrophobic core of the membrane. Current time information in Jakarta, ID. |
Role in Advanced Drug Delivery Systems in Preclinical Development
In the realm of preclinical research, saponins are increasingly being investigated for their role in advanced drug delivery systems, such as nanoparticles and liposomes. frontiersin.orgresearchgate.netnih.gov While specific studies focusing exclusively on this compound are limited, the well-documented properties of related saponins, such as those from Quillaja saponaria (e.g., QS-21), provide a strong rationale for its potential use. mit.edufrontiersin.orgnih.gov Saponins are explored in these formulations primarily for their adjuvant properties and their ability to modify vesicle characteristics. researchgate.netmit.edu
The amphiphilic nature of this compound allows it to be incorporated into the lipid bilayers of liposomes and lipid nanoparticles (LNPs). nih.gov This integration can enhance the formulation's properties in several ways:
Adjuvant Effect: Saponins are potent immunostimulants and are used as adjuvants in vaccine formulations to enhance the immune response to an antigen. mit.edufrontiersin.org The inclusion of a saponin like this compound in a vaccine delivery system could potentially boost its efficacy. mit.edufrontiersin.org
Enhanced Delivery: Saponins can interact with cell membranes, potentially facilitating the cellular uptake of the nanoparticle or the release of the encapsulated drug from endosomes into the cytoplasm. nih.govnih.gov Studies have shown that incorporating certain saponins into LNP formulations increases transfection efficiency and endosomal disruption. nih.gov
Formulation Stabilization: As surfactants, saponins can help to stabilize nanoparticle formulations. researchgate.net
Preclinical development of such drug delivery systems involves a multistep process, from formulation design to in vitro and in vivo evaluation. nih.gov For a saponin-containing nanoparticle, this would involve optimizing the lipid composition, the saponin concentration, and the drug-loading capacity. nih.govmdpi.com
Table 2: Potential Roles of this compound in Preclinical Drug Delivery Systems
| Delivery System | Potential Role of this compound | Rationale based on Saponin Properties |
| Liposomes | Adjuvant, Permeability Enhancer | Immunostimulatory activity, membrane interaction. mit.edunih.gov |
| Lipid Nanoparticles (LNPs) | Adjuvant, Endosomal Escape Enhancer | Surfactant properties, ability to disrupt intracellular membranes. nih.govnih.gov |
| Immunostimulating Complexes (ISCOMs) | Core Structural and Adjuvant Component | Self-assembly with cholesterol and phospholipids to form cage-like structures that present antigens effectively. frontiersin.orgmdpi.com |
Integration into In Vitro Assay Formulations for Biological Screening
The membrane-disrupting properties of saponins, including those from Gypsophila species, make them useful components in various in vitro assay formulations for biological screening. ukaazpublications.comscribd.com The primary application in this context is cell permeabilization.
Many in vitro assays require the introduction of substances like dyes, antibodies, or substrates into the cytoplasm of a cell, which is normally prevented by the plasma membrane. Saponins can be used to create pores in the cell membrane in a controlled manner, allowing for the entry of these molecules without causing complete cell lysis. scribd.com This is particularly useful for:
Flow Cytometry: For the intracellular staining of proteins.
Enzyme Assays: Where the substrate needs to access an intracellular enzyme.
Drug Screening: To test the effect of a compound on intracellular targets.
The effectiveness of a saponin in these applications depends on its concentration; a critical aspect that needs to be optimized for each cell type and assay. innovareacademics.in Gypsophila saponins are known for their foaming and surfactant properties, which underpin their membrane-permeabilizing ability. bioclot.com
Furthermore, the cytotoxic properties of saponins themselves are a subject of biological screening. ukaazpublications.comnih.gov Extracts from Gypsophila trichotoma, containing various triterpenoid saponins, have been evaluated for their cytotoxicity against different cell lines in preclinical studies. nih.gov In this context, this compound would be included in screening libraries to assess its own biological activity and potential as a therapeutic agent.
The use of this compound in these assays leverages its fundamental biochemical property of interacting with and disrupting lipid bilayers, a feature that is central to its various biotechnological applications. ukaazpublications.cominnovareacademics.in
Future Perspectives and Emerging Research Avenues for Gypsophilasaponin G4
Exploration of Novel Biosynthetic Pathways and Enzymes for Chemoenzymatic Synthesis
The complete elucidation of the biosynthetic pathway of Gypsophilasaponin G4 in plants like Gypsophila paniculata remains a complex challenge. Future research will likely focus on identifying and characterizing the specific enzymes—such as cytochrome P450s, UDP-glycosyltransferases (UGTs), and other modifying enzymes—responsible for assembling its complex triterpenoid (B12794562) saponin (B1150181) structure. mdpi.com Understanding these enzymatic steps is crucial for developing novel production methods.
Chemoenzymatic synthesis, which combines the efficiency and specificity of enzymatic reactions with the versatility of chemical synthesis, represents a highly promising avenue. nih.govrsc.org This approach can overcome the limitations of purely chemical synthesis, which is often hampered by the need for extensive protecting group strategies, and purely biological production, which can suffer from low yields. nih.gov Future efforts will likely involve:
Discovering Novel Enzymes: Mining plant transcriptomes and genomes to discover novel glycosyltransferases and other enzymes with high specificity for the this compound scaffold.
Enzyme Engineering: Modifying known enzymes to alter their substrate specificity or improve their catalytic efficiency, allowing for the creation of a broader range of saponin analogues.
One-Pot Reactions: Developing multi-enzyme cascade reactions in a single pot to streamline the synthesis process, making it more efficient and cost-effective for large-scale production. researchgate.net
This integrative synthetic approach harnesses the power of enzymes while leveraging the flexibility of chemical synthesis for substrate design and product diversification. rsc.org
Rational Design and Targeted Engineering of this compound Analogues for Specific Preclinical Applications
Rational design and targeted engineering offer the potential to create novel this compound analogues with enhanced efficacy and specificity for various preclinical applications. By modifying the structure of the parent compound, researchers can fine-tune its pharmacological properties.
Key strategies in this area include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the glycosyl moieties or the aglycone backbone to understand how these changes affect biological activity. Computational tools like molecular dynamics and docking can help elucidate these relationships. researchgate.net
Targeted Drug Delivery: Conjugating this compound or its analogues to targeting ligands, such as antibodies or peptides, to direct them to specific cells or tissues. For instance, saponins (B1172615) have been explored for creating targeted conjugates to enhance the delivery of therapeutic nucleic acids to muscle cells for treating genetic disorders. google.com This strategy aims to increase the therapeutic index by maximizing efficacy at the target site while minimizing off-target effects.
Improving Physicochemical Properties: Engineering analogues with improved solubility, stability, or pharmacokinetic profiles to enhance their potential as drug candidates.
The goal is to move beyond serendipitous discovery towards the deliberate design of saponin-based therapeutics for specific diseases, such as cancer or inflammatory conditions. nih.gov
Development of Advanced In Vitro and In Vivo Preclinical Models for Comprehensive Activity Profiling
To bridge the gap between initial discovery and clinical application, there is a critical need for more predictive preclinical models. lek.com Traditional 2D cell cultures and animal models often fail to accurately replicate human physiology and disease, leading to high attrition rates for drug candidates. lek.commdpi.com
Future research on this compound will benefit significantly from the adoption of advanced models:
Organoids and Spheroids: These three-dimensional (3D) cell cultures self-assemble into structures that mimic the architecture and function of human organs, providing a more physiologically relevant context for testing the efficacy and toxicity of this compound. lek.comnih.gov
Organs-on-a-Chip (OOCs): These microfluidic devices recapitulate the dynamic microenvironment of human organs, including mechanical forces and fluid flow. mdpi.com A "gut-liver-on-a-chip" model, for example, could be used to study the absorption, metabolism, and potential hepatotoxicity of this compound in an integrated system. mdpi.com
Humanized Animal Models: The development of animal models engrafted with human cells or tissues can provide more relevant in vivo data on the compound's efficacy and safety profile.
These advanced models offer the potential for higher throughput screening and more accurate predictions of human responses, ultimately accelerating the preclinical development of this compound and its derivatives. lek.comsyr.edu
| Model Type | Description | Application for this compound Research | Reference |
|---|---|---|---|
| Organoids/Spheroids | Self-assembling 3D cell clusters that mimic organ structure and function. | Efficacy and toxicity testing in a more physiologically relevant context than 2D cultures. | lek.comnih.gov |
| Organs-on-a-Chip (OOCs) | Microfluidic devices that replicate the dynamic microenvironment of human organs. | Studying ADME (absorption, distribution, metabolism, excretion) and multi-organ toxicity. | mdpi.com |
| Humanized Animal Models | Animals engrafted with human cells, tissues, or genes. | Providing more relevant in vivo data on efficacy and safety before human trials. |
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development, and research on this compound is no exception. sintef.nofz-juelich.de These computational tools can analyze vast and complex datasets to identify patterns and make predictions that are beyond human capability. researchgate.netsintef.no
Emerging applications in this field include:
Predictive Modeling: Using ML algorithms to build Quantitative Structure-Activity Relationship (QSAR) models that can predict the biological activity and toxicity of novel this compound analogues before they are synthesized. researchgate.netresearchgate.net This can significantly reduce the time and cost of drug discovery by prioritizing the most promising candidates. acs.org
De Novo Design: Employing generative AI models to design entirely new saponin structures with desired properties, potentially leading to the discovery of compounds with novel mechanisms of action.
Data Analysis: Applying ML to analyze high-throughput screening data, genomic data, or imaging data from advanced preclinical models to identify biomarkers of response or uncover novel mechanisms of action. mdpi.comnih.gov
Infrastructure for AI: The development of powerful supercomputers and accessible AI platforms will provide researchers with the necessary infrastructure to train and utilize complex AI algorithms. fz-juelich.de
By integrating AI and ML into the research pipeline, scientists can accelerate the pace of discovery and gain deeper insights into the therapeutic potential of this compound.
| AI/ML Application | Description | Potential Impact on this compound Research | Reference |
|---|---|---|---|
| Predictive Modeling (QSAR) | Machine learning models that correlate chemical structures with biological activities. | Accelerates the design of analogues with improved activity and lower toxicity. | researchgate.netresearchgate.net |
| De Novo Design | AI algorithms that generate novel molecular structures with desired properties. | Discovery of new saponin-based compounds beyond structural modifications of the original. | |
| Complex Data Analysis | Using ML to find patterns in large datasets from genomics, proteomics, or high-throughput screens. | Uncovering novel mechanisms of action and identifying biomarkers for patient stratification. | mdpi.comnih.gov |
Investigation of this compound Interactions with Other Biological Systems (e.g., microbiome, host-pathogen interactions)
The biological activity of a compound is not solely determined by its direct interaction with host cells but also by its interplay with the broader biological systems, such as the gut microbiome and invading pathogens. embl.orgkcl.ac.uk
Future research should explore:
Microbiome Interactions: The human gut microbiota plays a crucial role in metabolizing drugs and other xenobiotics, which can significantly impact their efficacy and toxicity. embl.orgfrontiersin.org Investigating how the gut microbiome metabolizes this compound is essential. It is possible that microbial enzymes transform it into more or less active metabolites. Conversely, understanding how this compound modulates the composition and function of the gut microbiota could reveal new therapeutic applications, for instance, in diseases associated with dysbiosis. frontiersin.orgnih.gov
Host-Pathogen Interactions: Saponins are known to have antimicrobial properties. nih.gov Future studies could investigate the potential of this compound to interfere with host-pathogen interactions. mdpi.commycobacterialresearchleiden.com This could involve disrupting pathogen adhesion to host cells, inhibiting virulence factors, or modulating the host immune response to infection. nih.govobofoundry.org Such research could position this compound as a candidate for developing new anti-infective therapies, which are urgently needed in an era of growing antimicrobial resistance. nih.gov
A deeper understanding of these systemic interactions will provide a more holistic view of this compound's biological effects and may uncover novel therapeutic strategies.
Q & A
Basic: What are the standard methods for identifying and characterizing Gypsophilasaponin G4 in plant extracts?
Answer:
The identification of this compound typically involves a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is used to isolate the compound, followed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to confirm its structure . For quantification, calibration curves using purified this compound standards are essential. Researchers should report retention times, mass-to-charge ratios (m/z), and NMR shifts (δ ppm) with reference to published data .
Basic: How should researchers design experiments to assess the purity and stability of this compound?
Answer:
Purity analysis requires:
- Chromatographic Purity : ≥95% by HPLC (UV detection at 200–210 nm for saponins).
- Stability Studies : Accelerated stability testing under varying temperatures (4°C, 25°C, 40°C) and humidity conditions (40–75% RH) over 1–6 months. Use LC-MS to monitor degradation products .
- Spectroscopic Confirmation : Compare UV-Vis and FT-IR spectra against reference libraries. Reproducibility guidelines from the Beilstein Journal of Organic Chemistry recommend triplicate measurements and reporting standard deviations .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
Contradictions often arise from methodological variability. To address this:
- Standardize Assays : Use validated cell lines (e.g., HEK293 or RAW264.7 for anti-inflammatory studies) and include positive/negative controls (e.g., dexamethasone for inflammation assays).
- Dose-Response Curves : Report IC₅₀/EC₅₀ values with 95% confidence intervals and statistical tests (e.g., ANOVA with Tukey post hoc) .
- Meta-Analysis : Apply tools like PRISMA guidelines to systematically compare studies, focusing on variables like solvent systems (e.g., DMSO vs. ethanol) and exposure times .
Advanced: What experimental strategies are effective for studying this compound’s mechanism of action in complex biological systems?
Answer:
- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify target pathways. For example, this compound’s anti-cancer effects might involve apoptosis-related genes (BAX, BCL-2) .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with receptors (e.g., NF-κB or COX-2). Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .
- In Vivo Models : Prioritize transgenic organisms (e.g., zebrafish for toxicity screening) or xenograft mice for tumor inhibition studies. Ensure adherence to ethical guidelines for animal research .
Basic: What are the best practices for documenting this compound synthesis protocols?
Answer:
Follow the Medicinal Chemistry Research guidelines:
- Step-by-Step Procedures : Include reaction temperatures, solvents (e.g., methanol:water 7:3 v/v), and catalysts.
- Characterization Data : Tabulate melting points, optical rotation ([α]D), and elemental analysis (C, H, O percentages) .
- Reproducibility : Provide raw data (e.g., NMR spectra, chromatograms) in supplementary materials, formatted as per Beilstein Journal standards .
Advanced: How can computational modeling enhance the study of this compound’s structure-activity relationships (SAR)?
Answer:
- QSAR Models : Use Gaussian or MOE software to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Validate models with leave-one-out cross-validation .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers (for membrane permeability) or protein targets (≥100 ns simulations). Analyze RMSD and binding free energies (MM-PBSA method) .
- Data Sharing : Deposit trajectories in public repositories (e.g., Zenodo) to facilitate peer validation .
Basic: What are the critical parameters for optimizing this compound extraction from plant sources?
Answer:
Key parameters include:
- Solvent Selection : Ethanol-water mixtures (70–80% ethanol) for polar saponins.
- Extraction Time/Temperature : 60–80°C for 2–4 hours to balance yield and thermal degradation .
- Post-Processing : Centrifugation (10,000 × g, 15 min) and rotary evaporation (<40°C). Report yields as % w/w of dry plant material .
Advanced: How should researchers address challenges in scaling up this compound purification?
Answer:
- Chromatographic Scaling : Transition from analytical HPLC to preparative LC with C18 columns (250 mm × 21.2 mm, 10 μm). Optimize gradient elution (e.g., 20–80% acetonitrile in 30 min) .
- Cost-Benefit Analysis : Compare techniques like Counter-Current Chromatography (CCC) vs. Flash Chromatography for throughput and solvent consumption .
- Batch Consistency : Use Design of Experiments (DoE) to assess factors like column load and flow rate .
Basic: What ethical and safety protocols apply to handling this compound in laboratory settings?
Answer:
- Material Safety Data Sheets (MSDS) : Document toxicity (e.g., LD₅₀ in rodents) and disposal methods .
- Institutional Review : Submit protocols for biosafety (BSL-2 for cell-based assays) and ethical approval (IACUC for animal studies) .
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and fume hoods for powder handling .
Advanced: How can interdisciplinary approaches (e.g., metabolomics, network pharmacology) elucidate this compound’s polypharmacology?
Answer:
- Metabolomic Profiling : Use UPLC-QTOF-MS to identify endogenous metabolites altered by this compound exposure. Pathway analysis tools (KEGG, MetaboAnalyst) can map interactions .
- Network Pharmacology : Construct compound-target-disease networks via STITCH or STRING databases. Prioritize hub targets (e.g., AKT1, TNF) for experimental validation .
- Data Integration : Employ R/Bioconductor packages (e.g., limma, clusterProfiler) for multi-omics data fusion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
